molecular formula C8H9BrFN B11733650 3-Bromo-6-fluoro-2-methyl-benzenemethanamine

3-Bromo-6-fluoro-2-methyl-benzenemethanamine

Cat. No.: B11733650
M. Wt: 218.07 g/mol
InChI Key: YEDWAYHGROSYNW-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-methyl-benzenemethanamine: is an organic compound with the molecular formula C8H9BrFN . It is a derivative of benzenemethanamine, where the benzene ring is substituted with bromine, fluorine, and a methyl group at positions 3, 6, and 2, respectively. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, fluorination, and methylation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Imines or nitriles.

    Reduction Products: Secondary amines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology and Medicine:

  • Potential use in the synthesis of pharmaceutical intermediates.
  • Investigated for its biological activity and potential therapeutic applications.

Industry:

  • Utilized in the production of agrochemicals and specialty chemicals.
  • Applied in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used .

Comparison with Similar Compounds

    3-Bromo-6-fluoro-2-methyl-benzonitrile: Similar structure but with a nitrile group instead of an amine.

    3-Bromo-6-fluoro-2-methyl-benzaldehyde: Similar structure but with an aldehyde group instead of an amine.

    3-Bromo-6-fluoro-2-methyl-benzene: Similar structure but without the amine group.

Uniqueness:

  • The presence of both bromine and fluorine atoms on the benzene ring provides unique reactivity and selectivity in chemical reactions.
  • The amine group allows for further functionalization and derivatization, making it a versatile building block in organic synthesis.

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

(3-bromo-6-fluoro-2-methylphenyl)methanamine

InChI

InChI=1S/C8H9BrFN/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3H,4,11H2,1H3

InChI Key

YEDWAYHGROSYNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1CN)F)Br

Origin of Product

United States

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